Allyl hexanoate

Description

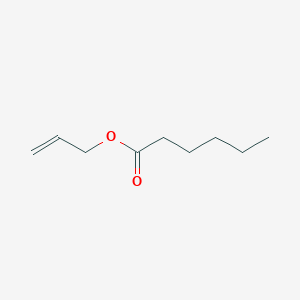

Structure

3D Structure

Properties

IUPAC Name |

prop-2-enyl hexanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16O2/c1-3-5-6-7-9(10)11-8-4-2/h4H,2-3,5-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCSBILYQLVXLJG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(=O)OCC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1047653 | |

| Record name | Allyl hexanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1047653 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Colourless to light yellow stable mobile liquid with fatty-fruity pineapple odour | |

| Record name | Hexanoic acid, 2-propen-1-yl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Allyl hexanoate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/329/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

185.00 °C. @ 760.00 mm Hg | |

| Record name | 2-Propenyl hexanoate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0040210 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Insoluble in water and in propylene glycol, soluble in ethanol, fixed and organic oils, and soluble in organic solvents, 1ml in 6ml 70% ethanol (in ethanol) | |

| Record name | Allyl hexanoate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/329/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.884-0.890 | |

| Record name | Allyl hexanoate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/329/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

123-68-2 | |

| Record name | Allyl caproate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=123-68-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Allyl caproate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000123682 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Allyl hexanoate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=20962 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Hexanoic acid, 2-propen-1-yl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Allyl hexanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1047653 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Allyl hexanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.222 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ALLYL HEXANOATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3VH84A363D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2-Propenyl hexanoate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0040210 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Physicochemical Properties of Allyl Hexanoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Allyl hexanoate (B1226103), a key component in flavor and fragrance formulations, is a volatile ester recognized for its characteristic pineapple aroma.[1][2] This technical guide provides a comprehensive overview of the physicochemical properties of allyl hexanoate, along with detailed experimental protocols for its synthesis and analysis. The information presented is intended to serve as a crucial resource for researchers, scientists, and professionals engaged in drug development and other fields where the precise characterization of organic compounds is essential.

Chemical Identity and General Properties

This compound, also known as allyl caproate, is an organic compound with the chemical formula C₉H₁₆O₂.[1][3] It is a colorless to pale yellow liquid that is practically insoluble in water but soluble in organic solvents such as ethanol (B145695) and fixed oils.[4][5] Its distinct fruity and sweet aroma, strongly reminiscent of pineapple, has led to its widespread use as a flavoring agent in food and beverages and as a fragrance component in cosmetics and personal care products.[3][4]

Table 1: General and Physical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₉H₁₆O₂ | [3][6] |

| Molecular Weight | 156.22 g/mol | [3][5] |

| Appearance | Clear colorless to pale yellow liquid | [3][7] |

| Odor | Strong pineapple, fruity, sweet | [2][4] |

| CAS Number | 123-68-2 | [3] |

| EINECS Number | 204-642-4 | [8] |

Physicochemical Data

The following table summarizes the key physicochemical parameters of this compound, which are critical for its handling, formulation, and quality control.

Table 2: Quantitative Physicochemical Data for this compound

| Property | Value | Conditions | Source(s) |

| Boiling Point | 185 - 191 °C | @ 760 mmHg | [1][5] |

| 75 - 76 °C | @ 15 mmHg | [4][6] | |

| Melting Point | -57.45 °C | (estimate) | [6] |

| Density | 0.887 g/mL | @ 25 °C | [3][4] |

| Refractive Index (n20/D) | 1.422 - 1.426 | @ 20 °C | [3][5] |

| Flash Point | 66 °C (151 °F) | [1][6] | |

| Vapor Pressure | 0.678 mmHg | @ 25 °C | [9] |

| Solubility in Water | Insoluble / Practically Insoluble | [5][6] | |

| LogP (Octanol/Water Partition Coefficient) | 3.191 | @ 20 °C | [6] |

Experimental Protocols

Synthesis of this compound via Fischer Esterification

This compound is commonly synthesized through the direct esterification of hexanoic acid and allyl alcohol using an acid catalyst, such as sulfuric acid.[2][10]

Workflow for the Synthesis of this compound

Caption: Synthesis workflow for this compound.

Methodology:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a Dean-Stark apparatus, combine hexanoic acid, a molar excess of allyl alcohol (e.g., 2 equivalents), and a catalytic amount of concentrated sulfuric acid. A solvent that forms an azeotrope with water, such as toluene, can also be added.[10]

-

Esterification: Heat the mixture to reflux. The water produced during the reaction is removed azeotropically and collected in the Dean-Stark trap. The reaction progress can be monitored by observing the amount of water collected.[10]

-

Work-up: After the reaction is complete (as indicated by the cessation of water formation), cool the reaction mixture.

-

Neutralization: Carefully wash the organic layer with a saturated solution of sodium bicarbonate or sodium carbonate to neutralize the acidic catalyst.[10]

-

Washing: Wash the organic layer with water and then with brine to remove any remaining water-soluble impurities.

-

Drying: Dry the organic layer over an anhydrous drying agent, such as anhydrous sodium sulfate (B86663) or magnesium sulfate.

-

Purification: Filter off the drying agent and purify the crude this compound by vacuum distillation to obtain the final product.[10]

Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a standard analytical technique for the identification and quantification of volatile compounds like this compound in various matrices, such as food products.[11]

General Experimental Workflow for GC-MS Analysis

Caption: GC-MS analysis workflow.

Methodology:

-

Sample Preparation: For the analysis of this compound in complex matrices like pineapple beverages or yogurts, a sample preparation step is necessary to extract and concentrate the analyte. A common technique is Stir Bar Sorptive Extraction (SBSE).[11]

-

A magnetic stir bar coated with a sorbent material (e.g., polydimethylsiloxane) is added to the liquid sample.

-

The sample is stirred for a defined period to allow the analyte to be adsorbed onto the coating.

-

The stir bar is then removed, dried, and thermally desorbed in the injector of the gas chromatograph.

-

-

Gas Chromatography (GC):

-

Injector: The desorbed analytes are introduced into the GC column.

-

Column: A capillary column with a suitable stationary phase (e.g., non-polar) is used to separate the components of the sample based on their volatility and interaction with the stationary phase.

-

Oven Program: A temperature gradient is applied to the oven to facilitate the elution of compounds with different boiling points.

-

-

Mass Spectrometry (MS):

-

As the separated components elute from the GC column, they enter the mass spectrometer.

-

Ionization: The molecules are ionized, typically by electron impact (EI).

-

Mass Analyzer: The resulting ions are separated based on their mass-to-charge ratio (m/z).

-

Detector: The detector records the abundance of each ion.

-

-

Data Analysis:

-

Identification: this compound is identified by comparing its retention time and mass spectrum with that of a known standard.

-

Quantification: The concentration of this compound in the sample is determined by comparing the peak area of the analyte with a calibration curve generated from standards of known concentrations.[11]

-

Safety and Handling

This compound is classified as a combustible liquid and is harmful if swallowed or in contact with skin.[12][13] Appropriate personal protective equipment, including gloves and eye/face protection, should be worn when handling this chemical.[12] It should be stored in a cool, dry, well-ventilated area away from sources of ignition.[12]

Conclusion

This technical guide has provided a detailed summary of the physicochemical properties of this compound, along with established protocols for its synthesis and analysis. The data and methodologies presented herein are essential for the effective and safe utilization of this compound in research, development, and industrial applications. The structured presentation of quantitative data and the clear depiction of experimental workflows aim to facilitate a deeper understanding and practical application of this knowledge for the target audience of scientists and professionals.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. blog-chemicals.ecsa.ch [blog-chemicals.ecsa.ch]

- 3. chemimpex.com [chemimpex.com]

- 4. This compound | 123-68-2 [chemicalbook.com]

- 5. Allyl caproate | C9H16O2 | CID 31266 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 123-68-2 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 7. This compound | CymitQuimica [cymitquimica.com]

- 8. chemicalbook.com [chemicalbook.com]

- 9. echemi.com [echemi.com]

- 10. Page loading... [guidechem.com]

- 11. Quantification of this compound in pineapple beverages and yogurts as a case study to characterise a source of uncertainty in dietary exposure assessment to flavouring substances - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 13. mu-intel.us [mu-intel.us]

Natural occurrence of Allyl hexanoate in fruits and plants.

An In-depth Technical Guide to the Natural Occurrence of Allyl Hexanoate (B1226103) in Fruits and Plants

For Researchers, Scientists, and Drug Development Professionals

Abstract

Allyl hexanoate, a volatile ester recognized for its characteristic sweet, pineapple-like aroma, is a significant contributor to the flavor profile of various fruits. Its natural occurrence is of great interest for food science, flavor chemistry, and the development of natural flavoring agents. This technical guide provides a comprehensive overview of the natural occurrence of this compound in fruits and plants, with a focus on quantitative data, detailed experimental protocols for its analysis, and an exploration of its biosynthetic origins. This document is intended for researchers, scientists, and drug development professionals who require a deep understanding of this important flavor compound.

Natural Occurrence and Quantitative Data

This compound has been identified as a natural volatile constituent in a variety of fruits and plants. While its presence is most famously associated with pineapple, it has also been reported in other species. The concentration of this compound can vary significantly depending on the fruit variety, ripeness, and the specific part of the plant.

A summary of the quantitative data available for the concentration of this compound in fresh fruit is presented in Table 1.

Table 1: Quantitative Occurrence of this compound in Fresh Fruits

| Fruit/Plant | Part | Concentration (µg/kg) | Analytical Method | Reference |

| Pineapple (Ananas comosus 'Cayenne') | Pulp | 106.21 | HS-SPME-GC/MS | [1] |

| Pineapple (Ananas comosus 'Cayenne') | Core | 48.42 | HS-SPME-GC/MS | [1] |

Biosynthesis of this compound in Plants

The biosynthesis of esters in fruits is a complex process involving multiple enzymatic steps. While the specific pathway for this compound has not been fully elucidated, a general understanding of ester biosynthesis provides a strong framework. The formation of this compound likely follows the general pathway for straight-chain esters, which involves the convergence of fatty acid metabolism (for the acyl-CoA moiety) and a pathway for the formation of the alcohol moiety.

The final step in ester biosynthesis is catalyzed by alcohol acyltransferases (AATs), which facilitate the condensation of an alcohol with an acyl-CoA[9][10][11]. In the case of this compound, this would involve the reaction of allyl alcohol with hexanoyl-CoA.

The biosynthesis can be conceptually broken down into three main stages:

-

Formation of Hexanoyl-CoA: Hexanoyl-CoA is derived from fatty acid metabolism.

-

Formation of Allyl Alcohol: The biosynthetic origin of allyl alcohol in plants is less clear. It may be formed through pathways related to the biosynthesis of other allyl compounds, such as allylphenols, which are derived from the phenylpropanoid pathway[9][10]. However, a direct enzymatic pathway to allyl alcohol for the purpose of ester formation has not been definitively identified.

-

Esterification: An alcohol acyltransferase (AAT) enzyme catalyzes the transfer of the hexanoyl group from hexanoyl-CoA to allyl alcohol, forming this compound. The substrate specificity of AATs plays a crucial role in determining the profile of esters produced by a particular fruit[7].

Experimental Protocols for Quantification

The analysis of volatile compounds like this compound in complex matrices such as fruits requires sensitive and selective analytical techniques. Gas chromatography coupled with mass spectrometry (GC-MS) is the most common method for the identification and quantification of these compounds. Effective sample preparation is critical to isolate the volatile fraction from the non-volatile matrix. Two widely used techniques are Headspace Solid-Phase Microextraction (HS-SPME) and Stir Bar Sorptive Extraction (SBSE).

Headspace Solid-Phase Microextraction (HS-SPME) coupled with GC-MS

HS-SPME is a solvent-free extraction technique that is well-suited for the analysis of volatile and semi-volatile organic compounds in solid and liquid samples.

Methodology:

-

Sample Preparation:

-

Homogenize a known weight of the fresh fruit sample (e.g., 5 g of pineapple pulp) with a defined volume of a saturated salt solution (e.g., NaCl or CaCl₂) to enhance the release of volatiles.

-

Transfer the homogenate to a headspace vial (e.g., 20 mL).

-

Add an internal standard solution (e.g., ethyl heptanoate (B1214049) in methanol) for quantification.

-

Seal the vial with a PTFE/silicone septum.

-

-

HS-SPME Extraction:

-

Equilibrate the sample vial at a specific temperature (e.g., 40-60 °C) for a set time (e.g., 15-30 minutes) with agitation to facilitate the partitioning of volatiles into the headspace.

-

Expose a conditioned SPME fiber (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane (B3030410) - DVB/CAR/PDMS) to the headspace of the sample for a defined extraction time (e.g., 30-60 minutes) at the same temperature.

-

-

GC-MS Analysis:

-

Retract the SPME fiber and insert it into the heated injection port of the GC-MS system (e.g., 250 °C) for thermal desorption of the analytes.

-

Separate the desorbed compounds on a suitable capillary column (e.g., DB-5ms, HP-INNOWAX).

-

Use a temperature program to achieve optimal separation (e.g., initial temperature of 40 °C, hold for 2 min, ramp to 240 °C at 5 °C/min, hold for 5 min).

-

The mass spectrometer is typically operated in electron ionization (EI) mode, scanning a mass range of m/z 40-400.

-

-

Quantification:

-

Identify this compound based on its retention time and mass spectrum by comparison with an authentic standard and a mass spectral library (e.g., NIST).

-

Quantify the concentration of this compound by constructing a calibration curve using the peak area ratio of the analyte to the internal standard.

-

Stir Bar Sorptive Extraction (SBSE) coupled with GC-MS

SBSE is another sensitive solventless extraction technique that utilizes a magnetic stir bar coated with a thick layer of polydimethylsiloxane (PDMS) to extract analytes from a liquid sample.

Methodology:

-

Sample Preparation:

-

Prepare a liquid sample, for instance, by centrifuging the fruit homogenate to obtain a clear juice.

-

Place a known volume of the juice (e.g., 10 mL) into a sample vial.

-

Add an internal standard for quantification.

-

Optionally, add a salt (e.g., NaCl) to increase the ionic strength and promote the extraction of polar compounds.

-

-

SBSE Extraction:

-

Place a conditioned PDMS-coated stir bar into the sample vial.

-

Stir the sample at a constant speed (e.g., 1000 rpm) for a defined period (e.g., 60-120 minutes) at a controlled temperature (e.g., room temperature).

-

-

Post-Extraction:

-

Remove the stir bar from the sample, rinse it with deionized water to remove any matrix components, and gently dry it with a lint-free tissue.

-

-

Thermal Desorption and GC-MS Analysis:

-

Place the stir bar into a thermal desorption tube.

-

The tube is then placed in a thermal desorption unit (TDU) coupled to the GC-MS system.

-

The analytes are thermally desorbed from the stir bar and transferred to the GC column for separation and subsequent detection by the mass spectrometer, following similar GC-MS conditions as described for HS-SPME.

-

-

Quantification:

-

Identification and quantification are performed as described for the HS-SPME method.

-

Conclusion

This compound is a key aroma compound naturally present in pineapple and other fruits. This guide has provided a summary of its quantitative occurrence, a plausible biosynthetic pathway, and detailed experimental protocols for its accurate quantification. The methodologies described, particularly HS-SPME-GC-MS and SBSE-GC-MS, offer the sensitivity and selectivity required for the analysis of this and other volatile compounds in complex fruit matrices. Further research is warranted to fully elucidate the specific biosynthetic pathway of this compound in different plant species and to expand the quantitative database of its natural occurrence. This knowledge will be invaluable for the food and flavor industry, as well as for researchers in plant biochemistry and natural product chemistry.

References

- 1. Allyl Caproate (123-68-2) — Fruity Synthetic Ingredient for Perfumery — Scentspiracy [scentspiracy.com]

- 2. Identification, Comparison and Classification of Volatile Compounds in Peels of 40 Apple Cultivars by HS–SPME with GC–MS - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound, 123-68-2 [thegoodscentscompany.com]

- 4. cabidigitallibrary.org [cabidigitallibrary.org]

- 5. nbinno.com [nbinno.com]

- 6. Catalytic properties of alcohol acyltransferase in different strawberry species and cultivars - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Alcohol acyltransferases for the biosynthesis of esters - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Biosynthesis of Allyl and Propenyl Phenols and Related Phenylpropanoid Moieties [biocyclopedia.com]

- 9. researchgate.net [researchgate.net]

- 10. Biosynthesis of allylphenols in Ocymum basilicum L - Journal of the Chemical Society D: Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 11. Probing specificities of alcohol acyltransferases for designer ester biosynthesis with a high-throughput microbial screening platform - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pivotal Role of Allyl Hexanoate in Pineapple Aroma: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The distinctive and highly sought-after aroma of pineapple (Ananas comosus) is a complex symphony of volatile organic compounds (VOCs). Among these, esters play a paramount role in defining the fruit's characteristic sweet and fruity notes. Allyl hexanoate (B1226103), a key ester, is widely recognized as a principal contributor to the quintessential pineapple aroma.[1] This technical guide provides an in-depth exploration of the chemistry, biosynthesis, and analytical methodologies related to allyl hexanoate's function in pineapple aroma, tailored for a scientific audience. Understanding the nuances of this single molecule is critical for applications ranging from flavor and fragrance creation to the development of novel therapeutic agents that may leverage olfactory pathways.

Chemical Profile and Sensory Characteristics of this compound

This compound (also known as allyl caproate) is an organic ester with the chemical formula C₉H₁₆O₂.[1] It is a colorless to pale yellow liquid with a strong, sweet, and fruity aroma strongly reminiscent of pineapple.[2][3] Its potent aromatic properties mean that it can be perceived even at very low concentrations, making it a significant "impact compound" in the overall flavor profile of pineapple.

Table 1: Chemical and Sensory Properties of this compound

| Property | Value | Reference(s) |

| Chemical Formula | C₉H₁₆O₂ | [1] |

| Molar Mass | 156.22 g/mol | [1] |

| CAS Number | 123-68-2 | [1] |

| Odor Profile | Sweet, fruity, pineapple, tropical, waxy, green | [1][4] |

| Odor Threshold | 3.1 µg/kg | [2] |

| Solubility | Insoluble in water; soluble in ethanol (B145695) and oils | [4] |

Quantitative Analysis of this compound and Related Esters in Pineapple

The concentration of this compound and other volatile esters in pineapple can vary significantly depending on the cultivar, ripeness stage, and even the part of the fruit being analyzed. While direct quantitative data for this compound in fresh pineapple varieties is limited in the readily available literature, studies on pineapple-flavored commercial products and related esters in fresh fruit provide valuable insights.

One study on pineapple-containing beverages and yogurts found this compound concentrations ranging from less than 0.01 to 16.71 mg/L in beverages and 0.02 to 89.41 mg/kg in yogurts.[5] This wide range highlights the varying amounts used in commercial preparations to achieve a desired pineapple flavor profile.

Research on fresh pineapple has focused more on other prevalent esters, such as methyl and ethyl hexanoate. These compounds, sharing the same hexanoate backbone, contribute to the overall fruity aroma and their concentrations can be indicative of the metabolic pathways active in the fruit.

Table 2: Concentration of Key Hexanoate Esters in Different Pineapple Cultivars

| Pineapple Cultivar | Fruit Part | Methyl Hexanoate (µg/kg) | Ethyl Hexanoate (µg/kg) | Reference(s) |

| Cayenne | Pulp | 24.96 | 106.21 | [6] |

| Cayenne | Core | 7.55 | 48.42 | [6] |

| Josapine (Feb harvest) | Pulp | 41.87 (relative %) | 5.66 (relative %) | [7] |

| Josapine (Jun harvest) | Pulp | 24.47 (relative %) | 36.24 (relative %) | [7] |

Note: Data for the 'Josapine' cultivar is presented as relative percentage of total volatiles.

Experimental Protocols for Pineapple Aroma Analysis

The gold standard for the analysis of volatile compounds in pineapple is Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS).

Detailed Protocol: HS-SPME-GC-MS Analysis of Pineapple Volatiles

1. Sample Preparation:

-

Homogenize fresh pineapple pulp in a blender.

-

Weigh a specific amount of the homogenate (e.g., 5 g) into a 20 mL headspace vial.

-

Add a saturated solution of sodium chloride (e.g., 1 g NaCl in 5 mL of water) to the vial to increase the ionic strength of the matrix and enhance the release of volatile compounds.

-

Add a known concentration of an internal standard (e.g., 2-octanol) for quantification purposes.

-

Seal the vial with a PTFE/silicone septum.

2. Headspace Solid-Phase Microextraction (HS-SPME):

-

Equilibrate the vial at a specific temperature (e.g., 40°C) for a set time (e.g., 15 minutes) with gentle agitation.

-

Expose a SPME fiber (e.g., 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane) to the headspace of the vial for a defined extraction time (e.g., 30 minutes) at the same temperature.

3. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

-

Injection: Insert the SPME fiber into the GC injection port, which is maintained at a high temperature (e.g., 250°C), for thermal desorption of the analytes for a specific time (e.g., 5 minutes) in splitless mode.

-

Gas Chromatograph:

-

Column: Use a capillary column suitable for volatile compound separation (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness).

-

Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

-

Oven Temperature Program: A typical program starts at a low temperature (e.g., 40°C for 2 minutes), ramps up to a higher temperature (e.g., 240°C at a rate of 5°C/min), and holds for a final period (e.g., 10 minutes).

-

-

Mass Spectrometer:

-

Ionization Mode: Electron Impact (EI) at 70 eV.

-

Mass Range: Scan from m/z 35 to 350.

-

Ion Source Temperature: e.g., 230°C.

-

Transfer Line Temperature: e.g., 280°C.

-

4. Data Analysis:

-

Identify compounds by comparing their mass spectra with a reference library (e.g., NIST/Wiley) and by comparing their retention indices with those of authentic standards.

-

Quantify the compounds by comparing the peak area of the analyte to the peak area of the internal standard.

Biosynthesis of this compound in Pineapple

The biosynthesis of esters in plants is a well-established process catalyzed by a class of enzymes known as alcohol acyltransferases (AATs). These enzymes facilitate the condensation of an alcohol with an acyl-CoA molecule. In the case of this compound, the precursors are allyl alcohol and hexanoyl-CoA.

Proposed Biosynthetic Pathway

While the specific enzymes have not yet been fully characterized in pineapple, a putative pathway can be constructed based on known metabolic routes in plants.

1. Formation of Hexanoyl-CoA: Hexanoyl-CoA is derived from fatty acid metabolism. The biosynthesis starts with acetyl-CoA and proceeds through a series of elongation steps.

2. Formation of Allyl Alcohol: The biosynthetic origin of allyl alcohol in plants is less clear. It is a known natural product in some species, such as garlic, where it is formed from the breakdown of alliin. In pineapple, it is hypothesized to be derived from a precursor in the isoprenoid pathway or through the modification of other small molecules. Further research is needed to elucidate the precise pathway.

3. Esterification by Alcohol Acyltransferase (AAT): An uncharacterized pineapple AAT is presumed to catalyze the final step, transferring the hexanoyl group from hexanoyl-CoA to allyl alcohol, releasing coenzyme A and forming this compound.

Visualizing Experimental and Logical Relationships

Chemical Structure of this compound

References

- 1. Allyl Caproate (123-68-2) — Fruity Synthetic Ingredient for Perfumery — Scentspiracy [scentspiracy.com]

- 2. Characterization of Odor-Active Volatiles and Odor Contribution Based on Binary Interaction Effects in Mango and Vodka Cocktail - PMC [pmc.ncbi.nlm.nih.gov]

- 3. aurochemicals.com [aurochemicals.com]

- 4. scent.vn [scent.vn]

- 5. Quantification of this compound in pineapple beverages and yogurts as a case study to characterise a source of uncertainty in dietary exposure assessment to flavouring substances - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Characteristic Aroma Compounds from Different Pineapple Parts - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Spectroscopic Analysis of Allyl Hexanoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for allyl hexanoate (B1226103) (CAS 123-68-2), a widely used flavoring and fragrance agent. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for these analyses.

Spectroscopic Data Summary

The spectroscopic data for allyl hexanoate is summarized in the tables below, providing a clear reference for compound identification and characterization.

¹H NMR Data

Solvent: Chloroform-d (B32938) (CDCl₃) Frequency: 400 MHz

| Chemical Shift (ppm) | Multiplicity | Assignment |

| 5.920 | ddt | -CH=CH₂ |

| 5.313 | d | -CH=CH ₂ (trans) |

| 5.225 | d | -CH=CH ₂ (cis) |

| 4.577 | d | -O-CH ₂-CH= |

| 2.331 | t | -C(=O)-CH ₂- |

| 1.644 | p | -C(=O)-CH₂-CH ₂- |

| 1.320 | m | -CH₂-CH ₂-CH₃ |

| 0.900 | t | -CH₂-CH ₃ |

[1]

¹³C NMR Data

Solvent: Chloroform-d (CDCl₃) Frequency: 25.16 MHz

| Chemical Shift (ppm) | Assignment |

| 173.41 | C =O |

| 132.53 | -C H=CH₂ |

| 117.96 | -CH=C H₂ |

| 64.93 | -O-C H₂- |

| 34.27 | -C(=O)-C H₂- |

| 31.42 | -CH₂-C H₂-CH₃ |

| 24.74 | -C(=O)-CH₂-C H₂- |

| 22.40 | C H₂-CH₃ |

| 13.91 | -C H₃ |

[2]

Infrared (IR) Spectroscopy Data

Technique: Liquid Film / Between Salts

| Wavenumber (cm⁻¹) | Interpretation |

| 2960-2870 | C-H stretch (alkane) |

| 1740 | C=O stretch (ester) |

| 1645 | C=C stretch (alkene) |

| 1460 | C-H bend (alkane) |

| 1170 | C-O stretch (ester) |

| 990, 920 | =C-H bend (out-of-plane) |

Mass Spectrometry (MS) Data

Technique: Electron Ionization (EI) Ionization Energy: 70 eV

| m/z | Relative Intensity (%) | Proposed Fragment Ion |

| 99 | 100.0 | [C₅H₇O₂]⁺ / [C₆H₁₁O]⁺ |

| 43 | 97.7 | [C₃H₇]⁺ / [C₂H₃O]⁺ |

| 41 | 87.6 | [C₃H₅]⁺ (Allyl cation) |

| 71 | 61.1 | [C₄H₇O]⁺ / [C₅H₁₁]⁺ |

| 100 | 29.9 | [M-C₄H₈]⁺· |

| 27 | 23.7 | [C₂H₃]⁺ |

| 55 | 23.6 | [C₄H₇]⁺ |

| 69 | 23.4 | [C₅H₉]⁺ |

| 113 | 10.6 | [M-C₃H₅]⁺ |

| 57 | 10.3 | [C₄H₉]⁺ |

| 156 | Low/Absent | [M]⁺· (Molecular Ion) |

Experimental Protocols

The data presented above are typically acquired using the following standard methodologies.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: A small quantity of this compound (approximately 5-20 mg) is dissolved in a deuterated solvent, typically chloroform-d (CDCl₃) or carbon tetrachloride (CCl₄)[1][7], within a standard 5 mm NMR tube. A small amount of tetramethylsilane (B1202638) (TMS) may be added as an internal standard for chemical shift referencing (0.00 ppm).

-

Instrumentation: ¹H and ¹³C NMR spectra are recorded on a high-field NMR spectrometer, such as a 400 MHz instrument for proton NMR.[1]

-

Data Acquisition: For ¹H NMR, standard acquisition parameters are used, including a sufficient number of scans to achieve a good signal-to-noise ratio. For ¹³C NMR, a proton-decoupled sequence is typically employed to simplify the spectrum to single lines for each unique carbon atom.

-

Data Processing: The acquired Free Induction Decay (FID) is Fourier transformed, phase-corrected, and baseline-corrected. The chemical shifts are then referenced to the internal standard.

Infrared (IR) Spectroscopy

-

Sample Preparation: As this compound is a liquid at room temperature, the IR spectrum can be obtained by placing a drop of the neat liquid between two salt plates (e.g., NaCl or KBr) to create a thin liquid film.[4][5]

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used to acquire the spectrum.

-

Data Acquisition: A background spectrum of the clean salt plates is first recorded. The sample is then placed in the beam path, and the sample spectrum is recorded. The instrument typically scans over the mid-IR range (e.g., 4000-400 cm⁻¹).

-

Data Processing: The final absorbance or transmittance spectrum is generated by ratioing the sample spectrum against the background spectrum.

Mass Spectrometry (MS)

-

Sample Introduction: For volatile compounds like this compound, Gas Chromatography (GC) is commonly coupled with MS for separation and analysis.[2][8] A dilute solution of the sample in a volatile organic solvent is injected into the GC.

-

Instrumentation: A GC-MS system is used, with the GC column outlet directly interfaced to the ion source of the mass spectrometer (e.g., a HITACHI M-80B).[2]

-

Ionization: Electron Ionization (EI) is the standard method, with a typical electron energy of 70 eV.[2] This high energy causes reproducible fragmentation of the molecule.

-

Mass Analysis: A mass analyzer (e.g., a quadrupole) separates the resulting ions based on their mass-to-charge ratio (m/z).

-

Data Acquisition and Processing: The detector records the abundance of each ion, generating a mass spectrum that plots relative intensity versus m/z. The resulting spectrum is then analyzed to identify the molecular ion (if present) and characteristic fragment ions.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound such as this compound.

Caption: Workflow of Spectroscopic Analysis.

References

- 1. This compound(123-68-2) 1H NMR [m.chemicalbook.com]

- 2. Allyl caproate | C9H16O2 | CID 31266 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound(123-68-2) IR Spectrum [chemicalbook.com]

- 4. Page loading... [wap.guidechem.com]

- 5. spectrabase.com [spectrabase.com]

- 6. Hexanoic acid, 2-propenyl ester [webbook.nist.gov]

- 7. spectrabase.com [spectrabase.com]

- 8. Quantification of this compound in pineapple beverages and yogurts as a case study to characterise a source of uncertainty in dietary exposure assessment to flavouring substances - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Olfactory and Sensory Characteristics of Pure Allyl Hexanoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Allyl hexanoate (B1226103) (also known as allyl caproate) is a significant aroma chemical valued for its potent and multifaceted sensory profile. This technical guide provides an in-depth analysis of the olfactory and sensory characteristics of pure allyl hexanoate, intended for researchers, scientists, and professionals in drug development who may encounter this compound as a flavoring agent or need to understand its sensory impact. This document outlines its distinct odor and taste profile, summarizes available quantitative data, details relevant experimental protocols for sensory analysis, and provides visual representations of experimental workflows and the relationship between its chemical structure and sensory perception.

Olfactory and Sensory Profile

Pure this compound is a colorless to pale yellow liquid with a strong, characteristic aroma.[1] Its sensory profile is predominantly defined by a powerful fruity and sweet character, with a dominant pineapple note.[1][2][3]

1.1. Odor Characteristics

The olfactory profile of this compound is complex, with multiple layers of aroma notes. The primary descriptors consistently reported are:

-

Fruity: A broad, overarching fruity character is the most prominent feature.

-

Sweet: A distinct sweetness accompanies its fruity nature.[2]

-

Pineapple: This is the most specific and frequently cited descriptor, making it a key component in pineapple flavor formulations.[1][2]

Secondary and more nuanced odor descriptors include:

The odor strength is considered high, and it is often recommended for use in trace amounts to impart its characteristic notes without overpowering a formulation.[2]

1.2. Taste Profile

The taste of this compound mirrors its aromatic profile, being described as:

-

Fruity: A general fruity taste.

-

Pineapple: A distinct pineapple flavor.[3]

-

Sweet: A contributing sweet taste.

It is used as a flavoring agent in a variety of food products, including beverages, yogurts, and confectionery, to impart these fruity and sweet notes.[4]

Quantitative Sensory Data

| Food Category | Concentration Range (mg/kg or mg/L) | Average Concentration (mg/kg or mg/L) |

| Pineapple Juice-Based Beverages | < 0.01 - 16.71 | 1.91 |

| Yogurts with Pineapple | 0.02 - 89.41 | 9.61 |

| Table 1: Concentration of this compound in Commercial Products.[4] |

Experimental Protocols for Sensory Analysis

The sensory characteristics of aroma chemicals like this compound are typically evaluated using standardized methodologies. The following are detailed protocols for two common and relevant techniques.

3.1. Quantitative Descriptive Analysis (QDA)

QDA is a sensory evaluation method used to identify and quantify the sensory attributes of a product by a trained panel.

Methodology:

-

Panelist Selection and Training:

-

Select 8-12 panelists based on their sensory acuity, ability to articulate perceptions, and commitment.

-

Train panelists to recognize and identify a range of aroma and flavor attributes relevant to fruity esters. This involves exposure to reference standards.

-

Develop a consensus vocabulary (lexicon) to describe the sensory attributes of this compound.

-

-

Sample Preparation:

-

Prepare a series of dilutions of pure this compound in a neutral solvent (e.g., propylene (B89431) glycol, ethanol, or deodorized mineral oil) to present different intensities of the aroma.

-

For taste evaluation, prepare solutions in deionized water or a simple sugar-water base.

-

Present samples in coded, identical containers to blind the panelists.

-

-

Evaluation Procedure:

-

Panelists individually evaluate the samples in a controlled environment (odor-free, consistent lighting and temperature).

-

Each panelist rates the intensity of each identified sensory attribute (e.g., "pineapple," "sweet," "fruity," "fatty") on a structured line scale (e.g., a 15-cm scale anchored from "low" to "high").

-

Panelists are typically provided with water and unsalted crackers to cleanse their palate between samples.

-

-

Data Analysis:

-

Collect the intensity ratings from all panelists.

-

Analyze the data statistically (e.g., using Analysis of Variance - ANOVA) to determine the mean intensity ratings for each attribute and to assess panelist performance (reproducibility and discrimination ability).

-

The results can be visualized using spider web (or radar) plots to represent the sensory profile of the compound.

-

3.2. Gas Chromatography-Olfactometry (GC-O)

GC-O is an analytical technique that combines gas chromatography for separating volatile compounds with human sensory detection to identify odor-active compounds.

Methodology:

-

Sample Preparation:

-

Prepare a dilute solution of pure this compound in a suitable volatile solvent (e.g., dichloromethane (B109758) or diethyl ether).

-

-

Instrumentation:

-

Utilize a gas chromatograph equipped with a capillary column suitable for separating volatile esters.

-

The column effluent is split into two streams: one directed to a standard detector (e.g., a Flame Ionization Detector - FID or Mass Spectrometer - MS) and the other to an olfactometry port.

-

The olfactometry port is a heated transfer line that delivers the effluent to a sniffing cone where a trained assessor can smell the eluting compounds. Humidified air is typically mixed with the effluent to prevent nasal passage dehydration.

-

-

Evaluation Procedure:

-

A trained sensory panelist (or a panel of assessors, taking turns) sniffs the effluent from the olfactometry port as the sample is run through the GC.

-

The assessor records the time at which an odor is detected, describes the character of the odor, and may also rate its intensity.

-

This sensory data is then aligned with the chromatogram from the conventional detector to identify the specific chemical compound responsible for each odor.

-

-

Data Analysis:

-

The retention time of the odor event is matched with the retention time of the peak on the chromatogram to identify this compound.

-

The odor descriptors provided by the assessor(s) are compiled to create a detailed olfactory profile of the pure compound as it elutes from the GC column. This can help to separate and identify any minor aromatic impurities that may be present.

-

Visualizations

4.1. Experimental Workflow for Sensory Evaluation

A typical workflow for Quantitative Descriptive Analysis (QDA).

4.2. Structure-Perception Relationship of this compound

Chemical synthesis and resulting sensory perception of this compound.

Conclusion

This compound possesses a robust and desirable sensory profile, characterized primarily by its fruity, sweet, and distinct pineapple notes. This makes it a valuable tool in the flavor and fragrance industry. For researchers and professionals in drug development, an understanding of its sensory properties is crucial when it is used as an excipient or flavoring agent in oral formulations, as it can significantly impact patient compliance and product acceptability. The detailed experimental protocols provided herein offer a framework for the precise and reproducible sensory evaluation of this and similar compounds. Further research to determine the definitive odor and taste thresholds of pure this compound would be beneficial for a more complete quantitative understanding of its sensory impact.

References

- 1. blog-chemicals.ecsa.ch [blog-chemicals.ecsa.ch]

- 2. Allyl Caproate (123-68-2) — Fruity Synthetic Ingredient for Perfumery — Scentspiracy [scentspiracy.com]

- 3. This compound, 123-68-2 [thegoodscentscompany.com]

- 4. Quantification of this compound in pineapple beverages and yogurts as a case study to characterise a source of uncertainty in dietary exposure assessment to flavouring substances - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Biosynthesis of Allyl Hexanoate in Natural Systems

For Researchers, Scientists, and Drug Development Professionals

Abstract

Allyl hexanoate (B1226103) is a volatile ester recognized for its characteristic pineapple aroma and is found naturally in fruits like pineapple.[1] Its biosynthesis is a multi-step process involving precursors from distinct metabolic pathways, culminating in an esterification reaction catalyzed by an alcohol acyltransferase. This document provides an in-depth technical overview of the complete biosynthetic pathway of allyl hexanoate, detailing the generation of its core precursors, allyl alcohol and hexanoyl-CoA. It includes quantitative data on precursor and product concentrations, detailed experimental protocols for pathway analysis, and visual diagrams of the metabolic and experimental workflows to facilitate a comprehensive understanding for research and development applications.

Core Biosynthesis Pathway of this compound

The formation of this compound is the result of a condensation reaction between an alcohol (allyl alcohol) and an acyl-Coenzyme A (acyl-CoA) thioester (hexanoyl-CoA). This final, decisive step is catalyzed by an Alcohol Acyltransferase (AAT) enzyme.[2] The precursors themselves are synthesized through separate, fundamental metabolic routes within the organism. Hexanoyl-CoA is derived from fatty acid metabolism, while allyl alcohol's natural synthesis is linked to the phenylpropanoid pathway.

References

Solubility Profile of Allyl Hexanoate in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Allyl hexanoate (B1226103) (CH₃(CH₂)₄COOCH₂CH=CH₂) is a fragrance and flavoring agent known for its fruity, pineapple-like aroma.[1][2] Beyond its sensory applications, its utility as a reagent in organic synthesis and potential role in the formulation of various products necessitates a thorough understanding of its solubility characteristics.[3][4] The solubility of a compound is a critical physicochemical property that influences its bioavailability, formulation stability, and processability. This technical guide provides an in-depth overview of the solubility of allyl hexanoate in various organic solvents, detailed experimental protocols for solubility determination, and a logical workflow for solvent selection.

Data Presentation: Solubility of this compound

The following table summarizes the available quantitative and qualitative data on the solubility of this compound in different organic solvents. It is important to note that comprehensive quantitative data for this specific ester across a wide range of solvents is not extensively available in publicly accessible literature. The information has been compiled from various chemical data sources.

| Solvent | Temperature (°C) | Solubility | Data Type | Source |

| Ethanol (96%) | 20 | Soluble in all proportions | Qualitative | [5] |

| Ethanol (80%) | Not Specified | 1:2 (v/v) | Semi-quantitative | [3] |

| Ethanol (70%) | Not Specified | 1 mL in 6 mL | Semi-quantitative | [6][7] |

| Ether | Not Specified | Readily dissolves | Qualitative | [1] |

| Benzyl Alcohol | Not Specified | Soluble | Qualitative | [3] |

| Fixed Oils | Not Specified | Miscible | Qualitative | [6][8] |

| Mineral Oil | Not Specified | Miscible | Qualitative | [6][8] |

| Paraffin Oil | Not Specified | Soluble | Qualitative | [3] |

| Propylene Glycol | Not Specified | Practically insoluble | Qualitative | [6][7][8] |

| Water | 20 | 0.06 g/L | Quantitative | [5] |

| Water | 25 | 136.1 mg/L (estimated) | Quantitative | [9] |

Experimental Protocols

Accurate determination of solubility is fundamental for many research and development activities. The following are detailed methodologies for key experiments to determine the solubility of a liquid ester like this compound in an organic solvent.

Gravimetric Method (Shake-Flask)

This method is considered the "gold standard" for determining equilibrium solubility due to its accuracy and reliability.[10]

Principle: A saturated solution of this compound in the chosen solvent is prepared, and a known volume of the supernatant is evaporated to dryness. The mass of the remaining solute is then determined.

Apparatus and Materials:

-

This compound (high purity)

-

Selected organic solvent (analytical grade)

-

Thermostatic shaker or water bath

-

Conical flasks or vials with screw caps

-

Syringe filters (solvent-compatible, e.g., PTFE)

-

Volumetric flasks and pipettes

-

Analytical balance (readable to at least 0.1 mg)

-

Evaporating dish or pre-weighed beaker

-

Drying oven or vacuum desiccator

Procedure:

-

Add an excess amount of this compound to a conical flask containing a known volume of the organic solvent. The presence of undissolved this compound is necessary to ensure saturation.[10]

-

Seal the flask tightly to prevent solvent evaporation.

-

Place the flask in a thermostatic shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient time to reach equilibrium. This can range from 24 to 72 hours. It is advisable to periodically analyze samples until consecutive measurements show no significant change in concentration.[1]

-

Once equilibrium is reached, allow the solution to stand undisturbed at the set temperature for several hours to allow the undissolved solute to settle.

-

Carefully withdraw a known volume (e.g., 10 mL) of the clear supernatant using a pipette. To avoid transferring any undissolved droplets, it is recommended to use a syringe fitted with a solvent-compatible filter.

-

Transfer the filtered supernatant to a pre-weighed evaporating dish.

-

Evaporate the solvent under a gentle stream of nitrogen or in a fume hood. For less volatile solvents, a drying oven set to a temperature below the boiling point of this compound can be used.

-

Once the solvent is fully evaporated, place the dish in a vacuum desiccator to remove any residual solvent until a constant weight is achieved.

-

Weigh the evaporating dish with the dried this compound residue.

Calculation:

-

Weight of the residue (g) = (Weight of dish + residue) - (Weight of empty dish)

-

Solubility (g/L) = (Weight of the residue (g) / Volume of supernatant taken (L))

UV-Visible Spectrophotometry Method

This method is suitable for rapid determination of solubility, especially when a chromophore is present or can be derivatized. This compound itself does not have a strong chromophore, but this method can be adapted, for example, by forming a colored complex. A common derivatization for esters is the hydroxamic acid reaction.[11][12]

Principle: The ester is reacted with hydroxylamine (B1172632) to form a hydroxamic acid, which then forms a colored complex with ferric ions. The absorbance of this complex is measured, and the concentration is determined from a calibration curve.

Apparatus and Materials:

-

UV-Visible Spectrophotometer

-

This compound (high purity)

-

Selected organic solvent (analytical grade)

-

Reagents for derivatization:

-

Alkaline hydroxylamine solution (prepared by mixing equal volumes of 12.5% hydroxylamine hydrochloride and 12.5% sodium hydroxide (B78521) in methanol)[11]

-

Ferric chloride solution (e.g., 10% FeCl₃ in 0.1 M HCl)

-

-

Volumetric flasks, pipettes, and cuvettes

Procedure:

-

Preparation of Saturated Solution: Follow steps 1-6 from the Gravimetric Method to obtain a clear, saturated solution of this compound in the solvent of interest.

-

Preparation of Calibration Curve:

-

Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent.

-

Take a known volume of each standard solution and add the alkaline hydroxylamine reagent. Allow the reaction to proceed.

-

Add the ferric chloride solution to form the colored complex.

-

Dilute to a final volume with an appropriate solvent.

-

Measure the absorbance of each solution at the wavelength of maximum absorbance (λ_max) against a reagent blank.

-

Plot a graph of absorbance versus concentration to create the calibration curve.

-

-

Analysis of the Sample:

-

Take a known volume of the filtered saturated solution and dilute it with the solvent to bring the concentration within the range of the calibration curve.

-

Perform the same derivatization reaction as with the standards (addition of alkaline hydroxylamine and ferric chloride).

-

Measure the absorbance of the sample solution at λ_max.

-

-

Calculation:

-

Determine the concentration of the diluted sample from the calibration curve.

-

Calculate the original concentration in the saturated solution by accounting for the dilution factor.

-

Mandatory Visualization

The selection of an appropriate solvent is a critical step in many chemical processes. The following diagram illustrates a logical workflow for solvent suitability assessment, where solubility is a primary consideration.

Caption: Logical workflow for solvent selection based on solubility and other key parameters.

References

- 1. uomus.edu.iq [uomus.edu.iq]

- 2. pharmajournal.net [pharmajournal.net]

- 3. This compound, 123-68-2 [thegoodscentscompany.com]

- 4. chemimpex.com [chemimpex.com]

- 5. ventos.com [ventos.com]

- 6. This compound | 123-68-2 [chemicalbook.com]

- 7. Allyl caproate | C9H16O2 | CID 31266 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. scribd.com [scribd.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. lup.lub.lu.se [lup.lub.lu.se]

- 11. 2024.sci-hub.se [2024.sci-hub.se]

- 12. pubs.acs.org [pubs.acs.org]

Thermal Stability and Degradation Profile of Allyl Hexanoate: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Allyl hexanoate (B1226103), a key ester recognized for its characteristic pineapple aroma, is widely utilized in the flavor, fragrance, and polymer industries.[1][2] Its chemical stability, particularly under thermal stress, is a critical parameter for its application in food processing, manufacturing, and in the synthesis of polymers where it can enhance flexibility and thermal resilience.[1] This technical guide provides a comprehensive overview of the thermal stability and degradation products of allyl hexanoate, drawing upon established analytical methodologies and outlining the expected behavior of this unsaturated ester under elevated temperatures.

While specific, in-depth public research on the thermal degradation of this compound is limited, this guide synthesizes information on related compounds and the standard analytical techniques employed for such assessments. The primary hazardous decomposition products expected from this compound under high heat are carbon oxides.

Physicochemical Properties of this compound

A foundational understanding of the physical and chemical properties of this compound is essential before delving into its thermal stability.

| Property | Value | Reference |

| Molecular Formula | C₉H₁₆O₂ | [Chem-Impex] |

| Molecular Weight | 156.22 g/mol | [Chem-Impex] |

| Appearance | Clear colorless to pale yellow liquid | [Chem-Impex] |

| Boiling Point | 190-191 °C (at 760 mmHg) | [Wikipedia] |

| 75-76 °C (at 15 mmHg) | [Wikipedia] | |

| Density | 0.887 g/mL at 25 °C | [Chem-Impex] |

| Flash Point | 66 °C (151 °F) | [Wikipedia] |

Thermal Stability Assessment

The thermal stability of a compound is typically evaluated using thermogravimetric analysis (TGA), which measures the change in mass of a sample as a function of temperature. This analysis provides critical data points such as the onset of decomposition and the temperature of maximum weight loss.

Expected Thermogravimetric Analysis (TGA) Profile

While a specific TGA curve for this compound is not publicly available, a hypothetical profile can be constructed based on the analysis of similar ester compounds. The analysis would be conducted under an inert atmosphere (e.g., nitrogen) to prevent oxidative degradation.

Hypothetical TGA Data for this compound

| Parameter | Expected Value Range |

| Onset of Decomposition (T_onset) | 150 - 200 °C |

| Temperature of Maximum Weight Loss (T_max) | 200 - 250 °C |

| Residual Mass at 600 °C | < 5% |

Note: This data is illustrative and would require experimental verification.

Experimental Protocol: Thermogravimetric Analysis (TGA)

The following outlines a standard protocol for conducting a TGA experiment on a liquid sample like this compound.

Objective: To determine the thermal stability and decomposition profile of this compound.

Apparatus:

-

Thermogravimetric Analyzer (e.g., TA Instruments Q500, Mettler Toledo TGA/DSC)

-

Sample pans (e.g., platinum, alumina)

-

Microbalance

-

Nitrogen gas supply (high purity)

Procedure:

-

Calibrate the TGA instrument for temperature and mass according to the manufacturer's specifications.

-

Tare an empty sample pan.

-

Using a micropipette, accurately dispense 5-10 mg of this compound into the sample pan.

-

Place the sample pan in the TGA furnace.

-

Purge the furnace with high-purity nitrogen at a flow rate of 50-100 mL/min for at least 30 minutes to ensure an inert atmosphere.

-

Heat the sample from ambient temperature (e.g., 25 °C) to 600 °C at a constant heating rate of 10 °C/min.

-

Record the sample weight as a function of temperature.

-

Analyze the resulting TGA curve to determine the onset of decomposition and the temperature of maximum weight loss (from the derivative of the TGA curve, DTG).

Degradation Products Analysis

The identification of volatile and semi-volatile compounds produced during thermal decomposition is crucial for understanding the degradation pathways. Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS) is the definitive technique for this analysis.

Anticipated Degradation Products

Based on the structure of this compound and the known thermal degradation mechanisms of similar esters, the following classes of compounds are anticipated upon pyrolysis:

-

Alkenes: Resulting from the cleavage of the ester bond and subsequent rearrangement. Propene (from the allyl group) and hexenes are likely products.

-

Carboxylic Acids: Hexanoic acid may be formed.

-

Aldehydes and Ketones: Smaller aldehydes and ketones can be formed from the fragmentation of the hexanoate chain.

-

Carbon Oxides: Carbon dioxide (CO₂) and carbon monoxide (CO) are common products of ester pyrolysis.

-

Cyclic Compounds: Intramolecular reactions could potentially lead to the formation of cyclic ethers or lactones.

Hypothetical Degradation Products of this compound Identified by Py-GC-MS

| Retention Time (min) | Compound Name | Chemical Formula | Proposed Origin |

| (Hypothetical) | Propene | C₃H₆ | Cleavage of allyl group |

| (Hypothetical) | 1-Hexene | C₆H₁₂ | Fragmentation of hexanoate chain |

| (Hypothetical) | Hexanoic acid | C₆H₁₂O₂ | Cleavage of ester bond |

| (Hypothetical) | Propanal | C₃H₆O | Fragmentation of allyl group |

| (Hypothetical) | Carbon Dioxide | CO₂ | Decarboxylation |

Note: This table is illustrative and requires experimental verification.

Experimental Protocol: Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

The following protocol describes a standard method for analyzing the degradation products of this compound.

Objective: To identify the volatile and semi-volatile products of the thermal decomposition of this compound.

Apparatus:

-

Pyrolyzer (e.g., Frontier Lab, CDS Analytical)

-

Gas Chromatograph (GC) coupled with a Mass Spectrometer (MS)

-

Capillary column suitable for separating volatile organic compounds (e.g., DB-5ms)

-

Helium gas supply (high purity)

-

Sample cups for pyrolysis

Procedure:

-

Place a small, accurately weighed amount of this compound (e.g., 0.1-0.5 mg) into a pyrolysis sample cup.

-

Place the sample cup into the pyrolyzer.

-

Set the pyrolysis temperature (e.g., 600 °C) and time (e.g., 30 seconds).

-

Configure the GC-MS parameters:

-

Injector Temperature: 250 °C

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)

-

Oven Temperature Program: Start at 40 °C (hold for 2 min), ramp to 280 °C at 10 °C/min, hold for 5 min.

-

MS Transfer Line Temperature: 280 °C

-

Ion Source Temperature: 230 °C

-

Mass Range: m/z 35-550

-

-

Initiate the pyrolysis, which will rapidly heat the sample and transfer the degradation products to the GC column.

-

The separated compounds are then detected and identified by the mass spectrometer.

-

Analyze the resulting chromatogram and mass spectra, comparing them to spectral libraries (e.g., NIST) to identify the degradation products.

Potential Degradation Pathways

The thermal decomposition of allyl esters can proceed through several mechanisms, including radical and concerted pathways.

A likely concerted pathway for many esters is a cis-elimination involving a six-membered ring transition state, leading to a carboxylic acid and an alkene. For this compound, this would yield hexanoic acid and propadiene. However, radical mechanisms are also common at higher temperatures. Homolytic cleavage of the C-O bond would generate an allyl radical and a hexanoyloxy radical. The latter can then undergo further reactions such as decarboxylation to form a pentyl radical and CO₂, leading to a cascade of further radical reactions and the formation of a complex mixture of smaller hydrocarbons.

Conclusion

The thermal stability and degradation products of this compound are critical parameters for its safe and effective use in various applications. While specific experimental data in the public domain is scarce, this guide outlines the standard analytical methodologies, namely TGA and Py-GC-MS, that are essential for a thorough characterization. The anticipated degradation profile involves the formation of smaller alkenes, carboxylic acids, and other fragmentation products at elevated temperatures. Further experimental investigation is necessary to provide a definitive quantitative and qualitative analysis of the thermal behavior of this compound. This information is vital for process optimization, safety assessments, and ensuring product quality in industries where this versatile ester is employed.

References

Synonyms and alternative names for Allyl hexanoate in scientific literature.

Introduction

Allyl hexanoate (B1226103), a volatile organic compound, is a key contributor to the characteristic aroma of many fruits, most notably pineapple.[1] In the realm of scientific research and industrial applications, it is a versatile molecule utilized in flavor and fragrance chemistry, as well as a building block in organic synthesis. This technical guide provides an in-depth overview of allyl hexanoate, encompassing its nomenclature, physicochemical properties, spectroscopic data, relevant experimental protocols, and key biological activities, tailored for researchers, scientists, and professionals in drug development.

Synonyms and Alternative Names in Scientific Literature

In scientific and commercial literature, this compound is referred to by a variety of names. A comprehensive understanding of this nomenclature is crucial for effective literature searches and clear communication in research.

| Name Type | Name |

| Preferred IUPAC Name | prop-2-en-1-yl hexanoate |

| Common Name | This compound |

| Alternative Names | Allyl caproate, 2-Propenyl hexanoate, Hexanoic acid, 2-propenyl ester, Hexanoic acid, allyl ester, Allyl n-caproate, 2-Propenyl n-hexanoate, Allyl capronate |

| CAS Number | 123-68-2 |

| FEMA Number | 2032 |

Physicochemical and Spectroscopic Data

A thorough understanding of the physicochemical and spectroscopic properties of this compound is fundamental for its application in research and development.

Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C₉H₁₆O₂ | [2] |

| Molecular Weight | 156.22 g/mol | [2] |

| Appearance | Clear colorless to pale yellow liquid | [2] |

| Odor | Fruity, pineapple-like | [3] |

| Density | 0.887 g/mL at 25 °C | [2] |

| Boiling Point | 185 - 188 °C | [2] |

| Flash Point | 74 °C | [4] |

| Solubility | Insoluble in water; soluble in ethanol (B145695) and other organic solvents. | [5] |

| Refractive Index (n20/D) | 1.422 - 1.426 | [2] |

Spectroscopic Data

Spectroscopic data is essential for the identification and characterization of this compound.

¹H NMR (400 MHz, CDCl₃) δ (ppm): 5.97-5.87 (m, 1H), 5.34-5.21 (m, 2H), 4.57 (d, J=5.7 Hz, 2H), 2.31 (t, J=7.5 Hz, 2H), 1.68-1.61 (m, 2H), 1.37-1.28 (m, 4H), 0.90 (t, J=7.0 Hz, 3H)[6]

¹³C NMR (25.16 MHz, CDCl₃) δ (ppm): 173.41, 132.53, 117.96, 64.93, 34.27, 31.42, 24.74, 22.40, 13.91[6]

Mass Spectrum (EI): Major fragments (m/z): 43, 41, 99, 71, 39[7]

Experimental Protocols

Detailed methodologies are critical for the replication of experiments and the development of new procedures.

Synthesis of this compound via Fischer Esterification

A common method for the synthesis of this compound is the Fischer esterification of hexanoic acid with allyl alcohol using an acid catalyst.[8]

Materials:

-

Hexanoic acid

-

Allyl alcohol

-

Sulfuric acid (concentrated) or p-toluenesulfonic acid

-

Toluene (or other suitable azeotropic solvent)

-

Sodium bicarbonate solution (5%)

-

Brine

-

Anhydrous magnesium sulfate

-

Standard laboratory glassware for reflux and distillation

Procedure:

-

In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine hexanoic acid, a molar excess of allyl alcohol (e.g., 1.5 equivalents), and a catalytic amount of sulfuric acid or p-toluenesulfonic acid in toluene.

-

Heat the mixture to reflux. The water produced during the esterification will be collected in the Dean-Stark trap.

-

Monitor the reaction progress by observing the amount of water collected or by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).

-

Once the reaction is complete, cool the mixture to room temperature.

-

Wash the organic layer sequentially with water, 5% sodium bicarbonate solution to neutralize the acid catalyst, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

-

Purify the crude product by vacuum distillation to obtain pure this compound.

Analysis of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation, identification, and quantification of volatile compounds like this compound.[9]

Instrumentation:

-

Gas chromatograph coupled with a mass spectrometer (GC-MS)

-

Capillary column suitable for flavor and fragrance analysis (e.g., HP-5ms)

Procedure:

-

Sample Preparation: Dilute the sample containing this compound in a suitable solvent (e.g., dichloromethane (B109758) or hexane). For complex matrices like food samples, a prior extraction step such as stir bar sorptive extraction (SBSE) may be necessary.[9]

-

GC Conditions:

-

Injector Temperature: 250 °C

-

Carrier Gas: Helium at a constant flow rate.

-

Oven Temperature Program: Start at a low temperature (e.g., 50 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 250 °C) at a controlled rate (e.g., 10 °C/min).

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from a low to high m/z range (e.g., 35-350 amu).

-

-

Data Analysis: Identify this compound by its retention time and by comparing its mass spectrum with a reference spectrum from a database (e.g., NIST). Quantification can be performed using an internal or external standard calibration.

Biological Activity and Toxicity

Understanding the biological activity and toxicity of this compound is crucial for its safe handling and application, particularly in food and consumer products.

Toxicity Data Summary:

| Test | Species | Route | Value | Reference |

| LD₅₀ | Rat | Oral | 218 mg/kg | [10] |

| LD₅₀ | Guinea Pig | Oral | 280 mg/kg | [10] |

| LD₅₀ | Rabbit | Dermal | 300 mg/kg | [4] |

| LC₅₀ (96h) | Fathead minnow | Aquatic | 2.0 mg/L | [11] |

| EC₅₀ (48h) | Daphnia magna | Aquatic | 2 mg/L | [11] |

This compound is considered to have moderate acute toxicity if swallowed or in contact with skin.[12] It can cause skin and eye irritation.[4] Recent safety assessments have concluded that for its use as a fragrance ingredient, there are no safety concerns for skin sensitization under the current declared levels of use. It is not expected to be photoirritating or photoallergenic. Genotoxicity assays have shown that this compound does not present a concern for genetic toxicity.

Visualizations

To further elucidate the concepts discussed, the following diagrams illustrate key processes and relationships involving this compound.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. chemimpex.com [chemimpex.com]

- 3. This compound | 123-68-2 [chemicalbook.com]

- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 5. scent.vn [scent.vn]

- 6. Allyl caproate | C9H16O2 | CID 31266 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Hexanoic acid, 2-propenyl ester [webbook.nist.gov]

- 8. blog-chemicals.ecsa.ch [blog-chemicals.ecsa.ch]

- 9. Quantification of this compound in pineapple beverages and yogurts as a case study to characterise a source of uncertainty in dietary exposure assessment to flavouring substances - PubMed [pubmed.ncbi.nlm.nih.gov]